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Compound of Interest

Compound Name:
1-Pyrazin-2-yl-piperidin-3-ylamine

hydrochloride

CAS No.: 1185319-30-5

Cat. No.: B1391002

Get Quote

Executive Summary
1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride (CAS: 1185307-47-4) represents a "privileged

scaffold" in modern medicinal chemistry, bridging the gap between saturated heterocycles and

electron-deficient aromatics.[1] Unlike simple piperidines, this molecule incorporates a pyrazine

ring at the N1 position, modulating basicity and lipophilicity while providing a critical vector for

hydrogen bonding.[2]

This guide serves as a technical reference for researchers utilizing this standard in Fragment-

Based Drug Discovery (FBDD), Kinase Inhibitor design (e.g., MK2, ERK pathways), and GPCR

ligand synthesis (e.g., Histamine H3).[2] It objectively compares the hydrochloride salt form

against free base and structural analogs, supported by experimental protocols for

characterization.[2]
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Identity & Physicochemical Properties
The hydrochloride salt is the preferred form for research due to its enhanced stability against

oxidation and atmospheric

absorption (carbamate formation), a common issue with free primary amines.[2]

Property Specification

IUPAC Name 1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride

CAS Number 1185307-47-4

Molecular Formula (Typically Monohydrochloride or

Dihydrochloride)

Molecular Weight 178.23 (Free Base) / 214.69 (Mono-HCl)

Chirality

Contains one stereocenter at C3.[1][3][4][5]

Available as Racemate, (R)-, or (S)-enantiomer.

[1][2]

Solubility
High in Water (>50 mg/mL), DMSO, Methanol;

Insoluble in Hexane/Ether.[2]

pKa (Calc.) ~9.6 (Primary Amine), ~0.6 (Pyrazine N)

Structural Visualization
The following diagram illustrates the core connectivity and the critical stereocenter that defines

the biological activity vectors.
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Figure 1: Structural logic of the 1-(Pyrazin-2-yl)piperidin-3-amine scaffold.[1]

Part 2: Comparative Analysis
Salt Form Comparison: HCl vs. Free Base
The choice of the hydrochloride salt over the free base is not merely for solubility but for

chemical integrity.

Feature HCl Salt (Standard)
Free Base
(Alternative)

Experimental
Insight

Hygroscopicity Moderate to Low High (Deliquescent)

Free base rapidly

absorbs water,

altering stoichiometry

during weighing.[1]

Chemical Stability
High (Shelf-stable >2

years)
Low (Oxidation prone)

Free primary amines

at C3 react with

atmospheric

to form carbamates

within hours.[1]

Solubility
Aqueous/Polar

Organic
Non-polar Organic

HCl form is required

for direct use in

biological buffers

(PBS).

Handling Crystalline Solid Oily / Waxy Solid

HCl allows precise

gravimetric dispensing

for high-throughput

screening (HTS).[1]

Structural Analog Comparison
In medicinal chemistry, selecting the right heteroaromatic ring is crucial for optimizing Ligand

Efficiency (LE).[2]
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Vs. Pyridine Analog (1-(Pyridin-2-yl)...): The pyrazine ring contains an additional nitrogen,

which lowers the logP (making it more hydrophilic) and reduces the basicity of the system.[1]

This often improves metabolic stability by reducing susceptibility to oxidative metabolism.

Vs. Piperazine Analog: While piperazines are common, they are achiral and symmetrical.[2]

The piperidine-3-amine scaffold offers a chiral handle, allowing researchers to probe specific

stereochemical pockets in the target protein, often resulting in higher selectivity.[1]

Part 3: Experimental Protocols
Synthesis & Impurity Profiling
The synthesis typically involves a Nucleophilic Aromatic Substitution (

) of 2-chloropyrazine with 3-aminopiperidine.[1] Understanding this route is vital for identifying
potential impurities in the reference standard.
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Figure 2: Synthetic pathway and potential impurity origin.[1][4]

Analytical Characterization Protocol
To validate the reference standard, the following method is recommended. This protocol

ensures separation of the product from potential pyrazine hydrolysis byproducts.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyrazine absorption) and 210 nm (Amine/Backbone).[1][2]

Expected Retention: The polar HCl salt will elute early (approx. 2-4 min depending on dead

volume) compared to lipophilic impurities.[1]

NMR Diagnostic Peaks (

):

Pyrazine Protons: Three distinct signals in the aromatic region (

7.8 - 8.5 ppm).[1]

Piperidine Ring: Multiplets in the aliphatic region (

1.5 - 4.5 ppm).[1] The proton at C3 (chiral center) is diagnostic; its shift changes significantly
upon salt formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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